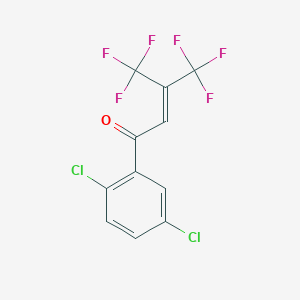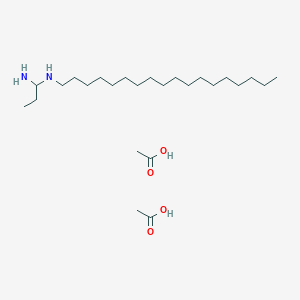
Propanediamine, N-octadecyl-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanediamine, N-octadecyl-, diacetate is an organic compound with the molecular formula C25H52N2O4. It is a derivative of 1,3-propanediamine, where one of the nitrogen atoms is bonded to an octadecyl group, and the compound is further modified by the addition of two acetate groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamine, N-octadecyl-, diacetate typically involves the reaction of 1,3-propanediamine with octadecyl chloride in the presence of a base to form N-octadecyl-1,3-propanediamine. This intermediate is then reacted with acetic anhydride to yield the diacetate derivative. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Organic solvents like dichloromethane or toluene.
Catalyst/Base: Common bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Efficient handling and storage of 1,3-propanediamine and octadecyl chloride.
Reaction Control: Automated systems to control temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanediamine, N-octadecyl-, diacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can yield primary amines.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Amides, nitriles.
Reduction Products: Primary amines.
Substitution Products: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Propanediamine, N-octadecyl-, diacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of antimicrobial agents and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as a corrosion inhibitor in the petroleum industry and as a dispersant in paints and coatings.
Mecanismo De Acción
The mechanism of action of Propanediamine, N-octadecyl-, diacetate involves its interaction with various molecular targets:
Molecular Targets: Cell membranes, proteins, and enzymes.
Pathways Involved: The compound can disrupt cell membranes due to its amphiphilic nature, leading to cell lysis in microbial applications. It can also interact with proteins and enzymes, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-Oleyl-1,3-propanediamine
- N-Tetradecyl-1,3-propanediamine
- N-Dodecyl-1,3-propanediamine
Uniqueness
Propanediamine, N-octadecyl-, diacetate is unique due to its specific combination of a long alkyl chain and acetate groups, which confer distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifier compared to other similar compounds.
Propiedades
Número CAS |
30619-57-9 |
|---|---|
Fórmula molecular |
C25H54N2O4 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
acetic acid;1-N'-octadecylpropane-1,1-diamine |
InChI |
InChI=1S/C21H46N2.2C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;2*1-2(3)4/h21,23H,3-20,22H2,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
AKAKBDINJLWGIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(CC)N.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


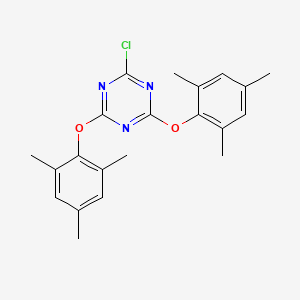
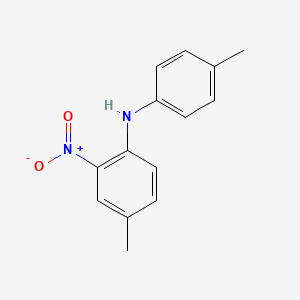


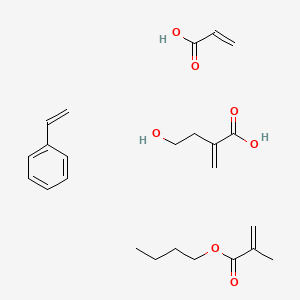
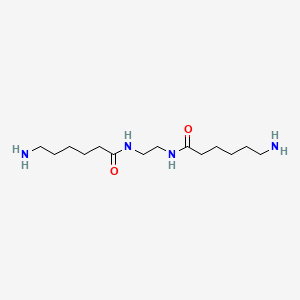
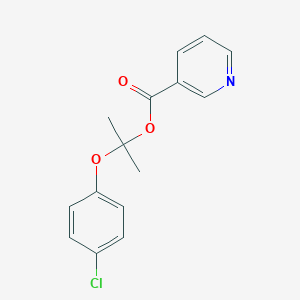

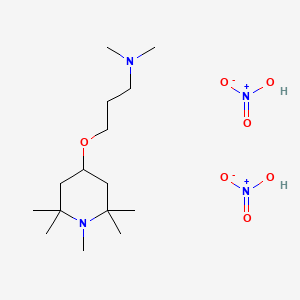

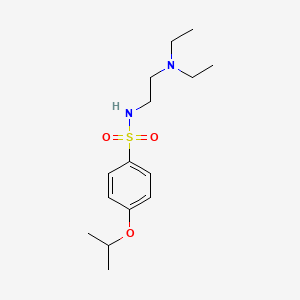
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
